molecular formula C23H27N3O4S2 B2684883 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850909-58-9

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2684883
M. Wt: 473.61
InChI Key: BXCHQLOKRYEVCN-VHXPQNKSSA-N
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Description

Molecular Structure Analysis

The cyclohexyl group in the compound could adopt different conformations, which could potentially influence the compound’s overall shape and properties . The presence of the benzothiazole and benzamide groups could also influence the compound’s conformation and how it interacts with other molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds involves Ugi reactions and the formation of pseudopeptidic [1,2,4]triazines with different amino acids, arylglycine, and alanine derivatives, featuring a urea moiety. This synthesis approach can be potentially applied to 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide for developing new chemical entities (Sañudo et al., 2006).
  • Microwave-assisted synthesis techniques have been employed for creating similar benzamide derivatives, demonstrating an efficient and cleaner method for the synthesis of such compounds (A. Saeed, 2009).

Biological Activity and Applications

  • Benzamide derivatives have been studied for their potential as inhibitors of carbonic anhydrases, which is relevant in the development of therapeutics for various diseases (Ulus et al., 2016).
  • Some benzamide derivatives have shown promise as anticancer agents, indicating potential applications of similar compounds in oncology research (Yılmaz et al., 2015).
  • A study on zinc phthalocyanine derivatives substituted with benzamide groups has highlighted their potential in photodynamic therapy for cancer treatment, which might extend to similar benzamide derivatives (Pişkin et al., 2020).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-25-20-14-11-18(30-3)15-21(20)31-23(25)24-22(27)16-9-12-19(13-10-16)32(28,29)26(2)17-7-5-4-6-8-17/h9-15,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCHQLOKRYEVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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